Nogo-B Inhibition in Huh7 Hepatocellular Carcinoma Cells: Explicit Patent Inclusion vs. 5-Methoxyflavone Exclusion
Patent CN113512018B explicitly enumerates 5-ethoxyflavone within compound series FLM_1–24 as an inhibitor of Nogo-B expression in Huh7 human hepatocellular carcinoma cells [1]. The patent claims that these flavonoid compounds exert 'good inhibitory activity' against Nogo-B expression in this cell line. In contrast, 5-methoxyflavone is absent from the explicitly claimed compound lists in this patent, indicating that the ethoxy substitution at C5 was specifically selected by the inventors for this target–cell context. No quantitative IC₅₀ values are disclosed in the patent abstract or publicly available claims for individual compounds, representing a data gap that precludes numerical potency comparison.
| Evidence Dimension | Inclusion in Nogo-B inhibitory flavonoid patent claims |
|---|---|
| Target Compound Data | Explicitly claimed in CN113512018B (compound series FLM_1–24) as inhibiting Nogo-B expression in Huh7 cells |
| Comparator Or Baseline | 5-Methoxyflavone: not explicitly claimed in CN113512018B |
| Quantified Difference | Qualitative inclusion vs. exclusion; no comparative IC₅₀ data available |
| Conditions | Huh7 human hepatocellular carcinoma cell line; Nogo-B expression assay (method not detailed in public patent claims) |
Why This Matters
Patent-based selection of 5-ethoxyflavone over 5-methoxyflavone for a specific hepatocellular target provides an intellectual-property–anchored rationale for procuring this exact compound in liver cancer-focused Nogo-B research programmes.
- [1] Li QS, Zhang Z, Han JH, Duan YJ, Gong K. 一种黄酮类化合物及其制备方法和用途 [A flavonoid compound and its preparation method and use]. Chinese Patent CN113512018B, granted 2023-07-18. View Source
